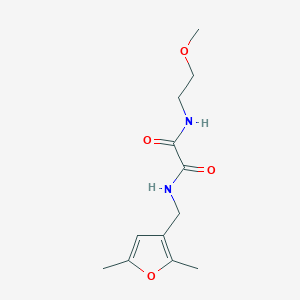
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxalamides and has been synthesized using different methods.
Applications De Recherche Scientifique
Role of Orexin-1 Receptor Mechanisms : A study by Piccoli et al. (2012) explored the effects of various compounds on compulsive food consumption, focusing on the role of Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors in binge eating behaviors. Although the compounds studied (GSK1059865, JNJ-10397049, and SB-649868) are different from the one , the research highlights the importance of chemical modulation of neural receptors in understanding and potentially treating compulsive behaviors, suggesting a possible avenue for research applications involving similar compounds (Piccoli et al., 2012).
Photodynamic Therapy Application : A study by Pişkin et al. (2020) discussed the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment. This research underlines the potential of complex organic molecules in therapeutic applications, which could be relevant for exploring the applications of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxyethyl)oxalamide in similar contexts (Pişkin et al., 2020).
Synthesis of Indoles and Oxindoles : Research by Clark et al. (1991) on the synthesis of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines demonstrates the versatility of organic synthesis in creating complex molecules with potential pharmacological applications. While the specific reactions and compounds differ, the methodologies and synthetic strategies could be applicable in research involving N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxyethyl)oxalamide (Clark et al., 1991).
Propriétés
IUPAC Name |
N'-[(2,5-dimethylfuran-3-yl)methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8-6-10(9(2)18-8)7-14-12(16)11(15)13-4-5-17-3/h6H,4-5,7H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHDFBSISLNIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetamide](/img/structure/B2596733.png)

![2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2596736.png)
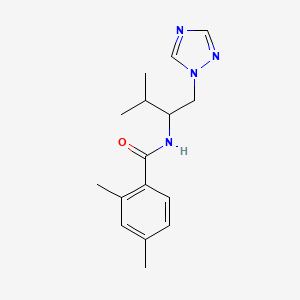
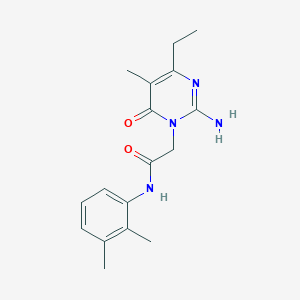
![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)
![N-(1-(furan-2-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2596744.png)
![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)
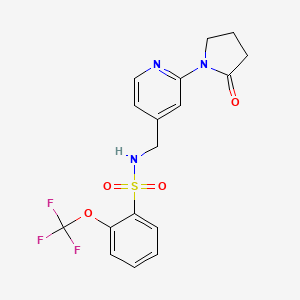

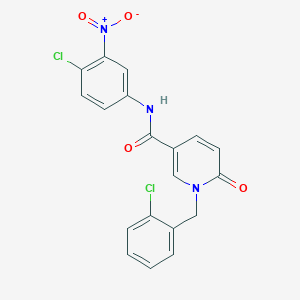
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione](/img/structure/B2596754.png)
